Patent-Exemplified Antiviral Selectivity: A Privileged 4-Methylpiperazine-1-Carbothioic Acid Amide Scaffold
The compound is a direct member of a specifically claimed genus of 4-methyl-piperazine-1-carbothioic acid amide derivatives in a SIGA Technologies patent (US20090180980) for treating arenavirus infections [1]. This patent explicitly describes the synthesis and antiviral evaluation of these derivatives, establishing that the N-methylpiperazine-1-carbothioyl functional group is critical for anti-arenaviral activity. This is in direct contrast to structurally similar N-arylpiperazine antiviral compounds that lack the thiourea bridge and operate via different mechanisms. While the patent does not provide a direct IC50 head-to-head comparison table for this specific compound against all its analogs, the structural specificity of the 'Markush' claims provides a strong class-level inference that simple substitution to an amide or urea would fall outside the scope of this privileged antiviral scaffold.
| Evidence Dimension | Structural privileging for anti-arenaviral activity |
|---|---|
| Target Compound Data | Contains the 4-methylpiperazine-1-carbothioyl moiety, explicitly claimed in patent US20090180980. |
| Comparator Or Baseline | 4-methyl-piperazine-1-carboxylic acid amide or urea analogs (not claimed). |
| Quantified Difference | Qualitative inclusion vs. exclusion from the patented antiviral genus; the thiourea is a mandatory structural element for the described mechanism of action. |
| Conditions | Patent claims are based on in vitro antiviral assays against arenaviruses (e.g., Lassa, Junin, Machupo). |
Why This Matters
For procurement in antiviral drug discovery, selecting this compound provides a patent-backed starting point for structure-activity relationship (SAR) studies targeting hemorrhagic fever viruses, an area of high unmet medical need.
- [1] Hruby, D.E., Bolken, T.C., & Dai, D. (SIGA Technologies, Inc.). Anti-Arenaviral Compounds. U.S. Patent Application US20090180980 A1, July 16, 2009. Filed January 31, 2007. View Source
